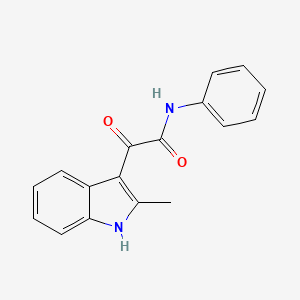
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, also known as MIPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a member of the indole-based compounds family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Biological Evaluation
- Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives, including 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, have been synthesized and evaluated for their antiproliferative activity. Notably, some derivatives demonstrated moderate to significant antiproliferative effects against the human colorectal carcinoma HCT116 cell line, indicating potential applications in cancer research (Li, Zhou, Zheng, Hai, & Wu, 2016).
Cytotoxic Agents
- Novel derivatives of this compound were synthesized and assessed for cytotoxic activity. The study highlighted that specific substitutions on the phenyl ring significantly increased cytotoxic activity against breast cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).
Antioxidant Properties
- A study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, including this compound, and evaluating their antioxidant activities. The compounds showed significant antioxidant activity, with some demonstrating higher activity than standard antioxidants (Gopi & Dhanaraju, 2020).
Anticancer Activity
- Research on 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, related to this compound, revealed significant anticancer activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).
Anxiolytic Effects
- A study exploring the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, related to this compound, indicated potential anxiolytic activity in animal models. This suggests a possible application in the development of new anxiolytic drugs (Lutsenko, Bobyrev, & Devyatkina, 2013).
Mechanism of Action
Target of Action
Similar compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been found to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes involved in physiological responses .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with its target enzyme to inhibit the conversion of arachidonic acid to prostaglandin g . This inhibition could lead to changes in the physiological responses mediated by prostaglandins and thromboxanes.
Biochemical Pathways
Given the potential target of action, it can be inferred that the compound might affect the arachidonic acid pathway, leading to downstream effects on the synthesis of prostaglandins and thromboxanes .
Pharmacokinetics
Information on similar compounds suggests that these properties may vary and are crucial for determining the bioavailability of the compound .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to a decrease in the synthesis of prostaglandins and thromboxanes, affecting the physiological responses they mediate .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as this compound, play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, and these interactions can have profound effects on cellular processes .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(20)17(21)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGGMHFGIUJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

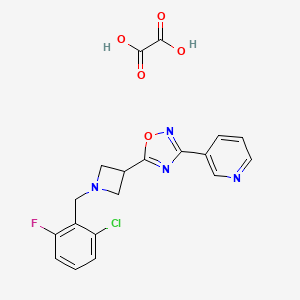
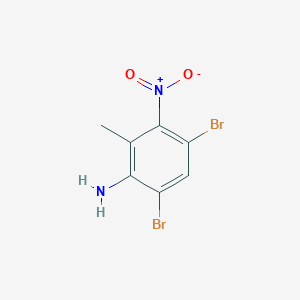

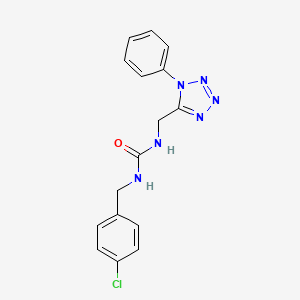
![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)
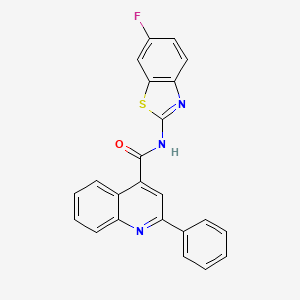
![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)

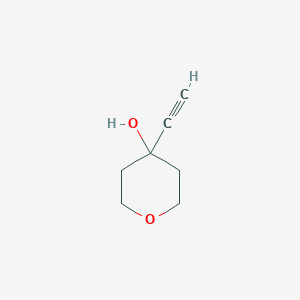
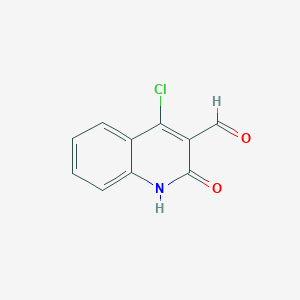

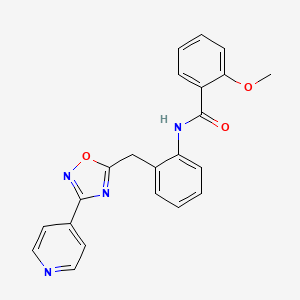
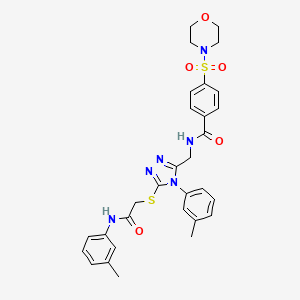
![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)